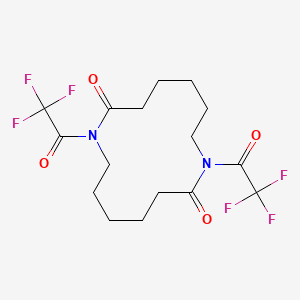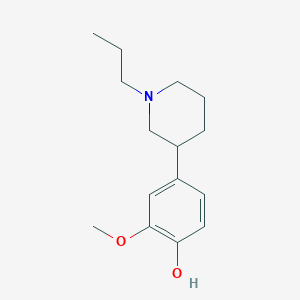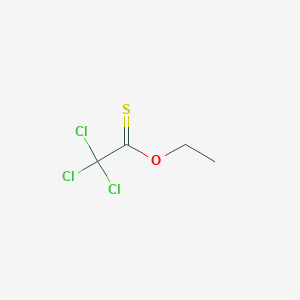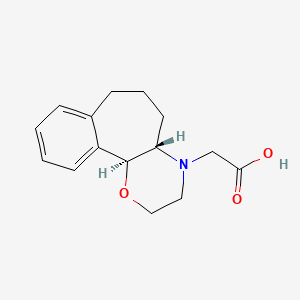![molecular formula C21H37NO B14317811 4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 113267-92-8](/img/structure/B14317811.png)
4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile is a complex organic compound that belongs to the class of substituted cyclohexanes This compound features a unique structure with a hydroxypropyl group, a pentyl group, and a carbonitrile group attached to a bicyclohexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves multiple steps, starting from simpler cyclohexane derivatives. One common approach is to first prepare the bicyclohexane core through a Diels-Alder reaction, followed by functionalization of the core with the hydroxypropyl, pentyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxypropyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- 1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane
Uniqueness
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
Propriétés
Numéro CAS |
113267-92-8 |
|---|---|
Formule moléculaire |
C21H37NO |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-6-18-7-9-19(10-8-18)20-11-14-21(17-22,15-12-20)13-5-16-23/h18-20,23H,2-16H2,1H3 |
Clé InChI |
QYTXBKXGOKHJCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)

![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)

![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)

